The indole alkaloid family encompasses vast structural diversity, yet few analogues share the multifunctional decoration pattern of Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-. Key comparisons include:
Table 1: Structural Comparison of Key Indole Alkaloids
| Compound | Core Structure | C-2 Substituent | C-3 Substituent | C-7 Substituent |
|---|---|---|---|---|
| Target Compound | Indole | -COOH | -CH₂CH₂NH₂ | -CH₂COOH |
| Strictosidine | Tetrahydro-β-carboline | -COOH | -H (C-1 glycosylated) | -H |
| Indole-3-acetic acid (IAA) | Indole | -H | -CH₂COOH | -H |
| Harmane | β-Carboline | -H | -CH₃ (aromatic N-methyl) | -H |
Functionally, the dual carboxylate groups of the target compound enable ionic interactions distinct from monofunctional indoles. The 7-carboxymethyl group mimics IAA’s physiologically active side chain, while the 2-carboxy group resembles intermediates in bacterial IAA catabolism (e.g., 2-oxoindole-3-acetic acid) [7]. The 3-(2-aminoethyl) side chain introduces a positively charged center under acidic conditions—a feature shared by neurotransmitter precursors like tryptamine but rare among auxin-related molecules. This unique combination suggests hybrid functionality: potential auxin-like activity combined with amine-mediated receptor binding.
The structural complexity of Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- implies sophisticated biosynthetic evolution. Indole alkaloid diversification in plants and microbes often arises through three evolutionary drivers:
Table 2: Evolutionary Drivers for Complex Indole Derivatives
| Driver | Plant Examples | Bacterial Examples | Functional Impact |
|---|---|---|---|
| Chemical defense | Chimarrhis turbinata alkaloids | N/A | Enhanced toxicity or antifeedant activity |
| Enzymatic promiscuity | Minor pathway products | Caballeronia Iac enzymes | Diversification of catabolic pathways |
| Signaling optimization | IAA conjugates in Arabidopsis | IAA as bacterial virulence factor | Modulation of receptor specificity |
The compound’s structural features align with convergent evolution in plant-microbe chemical ecology. Plants may synthesize it as a stabilized auxin analog resistant to bacterial degradation (e.g., via iac-encoded enzymes), while bacteria could produce it as an intermediate in IAA detoxification—a hypothesis supported by the enzymatic versatility of IacA/IacE systems [10].
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